5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyridazines. This compound features a bromine atom at the fifth position and a carboxylic acid group at the seventh position of the pyrrolopyridazine ring system. Its chemical formula is , and it is classified as a brominated carboxylic acid. The compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a pharmaceutical intermediate.
The compound is identified by its CAS number, 1378467-76-5, and is classified under various chemical databases including the Chemical Entities of Biological Interest (ChEBI) and PubChem. It is recognized for its unique structural features which make it suitable for further chemical modifications and applications in drug development .
The synthesis of 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid can be achieved through several methods, including:
The synthesis often involves multiple steps including the formation of intermediates that subsequently undergo cyclization and functionalization to achieve the final product. Reaction conditions such as temperature, pressure, and time are crucial for optimizing yield and purity.
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid features a bicyclic structure consisting of a pyrrole ring fused to a pyridazine ring. The presence of the bromine atom at position five and the carboxylic acid at position seven significantly influence its chemical reactivity and properties.
These structural characteristics contribute to its potential biological activity and reactivity in various chemical reactions .
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid can participate in various chemical reactions typical of carboxylic acids and halogenated compounds:
The specific reaction conditions will dictate the pathways available for transformation .
The mechanism of action for 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid largely depends on its interactions with biological targets. As a potential pharmaceutical agent, it may act by modulating specific receptors or enzymes involved in disease processes such as inflammation or cancer. The precise mechanism would require further investigation through biological assays to elucidate its pharmacodynamics.
Relevant data on boiling points or melting points are not extensively documented but are essential for practical applications in synthesis and handling.
5-Bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid has several scientific uses:
The construction of the pyrrolo[1,2-b]pyridazine core requires carefully designed cyclization sequences. One prominent approach involves the condensation of 1-aminopyrrole derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones, leveraging the nucleophilic character of the aminopyrrole nitrogen for initial imine formation followed by intramolecular cyclization [6]. Alternative routes employ palladium-catalyzed cyclizations, where 3-chloropyridazines react with propargylic alcohol in the presence of catalysts like Pd(PPh₃)₂Cl₂–CuI with diethylamine as the reaction medium, forming the bicyclic framework in moderate yields (typically 50-65%) [6]. A significant limitation remains the inherent instability of 1-aminopyrrole precursors, which necessitates in situ generation or protective group strategies. The BOC-protected 1-aminopyrrole derivatives have demonstrated improved handling characteristics, enabling condensation with chalcones to afford substituted pyrrolopyridazines in 64-88% yields (Table 1) [6]. Recent optimizations focus on mitigating side reactions during high-temperature cyclization steps through microwave-assisted synthesis, reducing reaction times from 24 hours to <30 minutes while maintaining comparable yields.
Table 1: Yields of Pyrrolo[1,2-b]pyridazine Derivatives via Cyclization [6]
Entry | Substituent (R) | Substituent (R¹) | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
1 | H | F | 86 | 19 |
2 | Cl | F | 84 | 18 |
3 | Br | CH₃ | 70 | 22 |
4 | Br | H | 68 | 23 |
Achieving regioselective bromination at the C5 position of the pyrrolo[1,2-b]pyridazine scaffold presents distinct challenges due to competing reaction pathways. Free radical bromination using N-Bromosuccinimide (NBS) exhibits superior regiocontrol for the 5-position compared to electrophilic halogenation methods. This preference stems from the stability of the benzylic radical intermediate at C5, which is thermodynamically favored over other potential radical sites on the heterocycle [7]. NBS-mediated bromination (typically 1.0-1.2 equivalents) in non-polar solvents like carbon tetrachloride or benzene under reflux conditions (70-80°C) with radical initiators (e.g., AIBN or benzoyl peroxide) delivers 5-brominated pyrrolopyridazines in 70-85% isolated yields [7]. Crucially, non-polar solvents suppress unwanted electrophilic bromination of the electron-rich pyrrole ring, a common side reaction observed in polar solvents like DMF or acetonitrile. Electrophilic bromination (e.g., using bromine or pyridinium tribromide) predominantly targets electron-rich positions (C3/C6) on the fused ring system, leading to complex mixtures requiring tedious chromatographic separation and reducing overall yields to <40% for the desired 5-bromo isomer [3] [9]. Optimal NBS conditions employ stoichiometric control (1.05 eq) and radical initiation via UV light to minimize dibromide formation.
Table 2: Bromination Methods for Pyrrolo[1,2-b]pyridazine Derivatives
Method | Solvent | Temperature (°C) | 5-Bromo Isomer Yield (%) | Major Side Products |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | CCl₄ | 80 | 82 | <5% Dibromide |
N-Bromosuccinimide (NBS) | Benzene | 75 | 78 | <8% Dibromide |
Bromine (Br₂) | Acetonitrile | 25 | 35 | C3/C6 Brominated isomers |
Pyridinium Tribromide | Dichloromethane | 0 | 28 | C3 Brominated isomer |
Introduction of the carboxylic acid function at C7 primarily follows two synthetic routes: hydrolysis of pre-formed esters or late-stage carboxylation. The ester hydrolysis pathway utilizes methyl or ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate intermediates, readily synthesized via cyclization of brominated pyrrole-ester precursors. Hydrolysis under basic conditions (10% sodium hydroxide, reflux, 4-6 hours) achieves near-quantitative conversion (>95% yield) to the carboxylic acid, as confirmed by the disappearance of the ester carbonyl IR peak (∼1730 cm⁻¹) and emergence of the carboxylic acid carbonyl (∼1690 cm⁻¹) [8]. Acidic hydrolysis (e.g., hydrochloric acid or trifluoroacetic acid) is generally avoided due to potential decomposition of the acid-sensitive pyrrolopyridazine core. Direct carboxylation strategies, such as lithiation at C7 followed by quenching with dry ice, are less developed due to the competitive lithiation at multiple ring positions and the sensitivity of the brominated heterocycle to strong bases. Thermal decarboxylation of higher carboxylic acids (e.g., oxalates or malonates) offers an alternative route, exemplified by the synthesis of 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine via decarboxylation at 150-160°C in quinoline [8]. However, direct methods face challenges in regioselectivity and functional group compatibility, making ester hydrolysis the preferred practical route for synthesizing 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid with documented purity ≥95% [1] [3].
Recent advances focus on enhancing the sustainability of 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylic acid synthesis through solvent-free reactions and catalytic processes. Solvent-free cyclizations between hydrazine derivatives and diketo-pyrrole intermediates eliminate volatile organic compound emissions and reduce reaction times by 30-40% while maintaining yields comparable to traditional solvent-mediated routes (e.g., 70% vs. 72% for key cyclization) [10]. Catalytic methods are particularly impactful in bromination and cyclization steps: p-Toluenesulfonic acid (p-TSA, 5-10 mol%) efficiently catalyzes the dehydrative cyclization of hydrazone intermediates under azeotropic conditions (toluene/cyclohexane), achieving atom economies exceeding 85% by minimizing protecting group requirements [6]. Similarly, silica-supported sodium bicarbonate catalyzes NBS-mediated bromination, enhancing regioselectivity and allowing catalyst recovery and reuse for ≥3 cycles without significant activity loss [7]. These methods significantly improve E-factors (mass of waste per mass of product), as demonstrated in comparative analyses (Table 3). Microwave irradiation further augments green metrics by providing rapid, energy-efficient heating for both cyclization and ester hydrolysis steps, reducing energy consumption by >50% compared to conventional reflux [10].
Table 3: Environmental Metrics for Synthetic Approaches
Synthetic Step | Traditional Method | Green Method | Atom Economy (%) | E-Factor |
---|---|---|---|---|
Core Cyclization | Toluene reflux, 24 h | Solvent-free, 160°C, 15 min | 78 → 92 | 32 → 18 |
Bromination | NBS/CCl₄, AIBN, 12 h | NBS/SiO₂-NaHCO₃, 80°C, 4 h | 72 → 88 | 45 → 22 |
Ester Hydrolysis | 10% NaOH/EtOH, reflux, 6 h | 5% NaOH/H₂O, MW, 140°C, 20 min | 95 → 95 | 28 → 8 |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5